

# Employing Thianthrene in Photoredox Catalysis: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

Thianthrene and its derivatives have emerged as powerful tools in the field of photoredox catalysis, offering unique reactivity for a variety of synthetic transformations. This sulfurcontaining heterocyclic compound can be readily oxidized to its persistent radical cation, which plays a pivotal role in mediating electron transfer processes under visible light irradiation. This application note provides an overview of the key applications of **thianthrene** in photoredox catalysis, detailed experimental protocols for representative transformations, and a summary of relevant quantitative data to facilitate the adoption of this technology in research and drug development.

The utility of **thianthrene** in photoredox catalysis stems from its ability to engage in single-electron transfer (SET) events, leading to the formation of highly reactive intermediates. Aryl thianthrenium salts, synthesized from arenes and **thianthrene**, are particularly valuable precursors. Upon photoexcitation, these salts can generate aryl radicals, which can then participate in a wide range of bond-forming reactions. This strategy has been successfully applied to late-stage functionalization of complex molecules, a critical aspect of drug discovery.

# **Key Applications**

**Thianthrene**-mediated photoredox catalysis has been successfully employed in a variety of organic transformations, including:

## Methodological & Application





- C-H Functionalization: Site-selective functionalization of C-H bonds in arenes is a significant challenge in organic synthesis. The thianthrenation of arenes to form aryl thianthrenium salts allows for the introduction of a functional group handle at a specific position. Subsequent photoredox-catalyzed reactions can then be used to convert the C-S bond of the thianthrenium salt into C-C, C-N, C-O, and C-halogen bonds.
- Generation of Alkoxy Radicals: A dual catalytic system involving a photocatalyst and **thianthrene** enables the generation of alkoxy radicals from simple alcohols. This method avoids the need for pre-functionalization of the alcohol and proceeds under mild conditions. The generated alkoxy radicals can then be used in various reactions, such as Giese-type additions to electron-deficient alkenes[1].
- Trifluoromethylation Reactions: The trifluoromethyl group is a crucial substituent in many
  pharmaceuticals and agrochemicals. Thianthrene-based reagents, such as trifluoromethylthianthrenium triflate, can serve as effective sources of the trifluoromethyl radical under
  photoredox conditions. This allows for the efficient trifluoromethylation of a variety of organic
  substrates.
- Palladium-Catalyzed Cross-Coupling Reactions: Aryl thianthrenium salts can be used as coupling partners in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, amination, and silylation reactions. This approach provides an alternative to traditional aryl halides and triflates.

### **Data Presentation**

The following tables summarize key quantitative data for **thianthrene** and its derivatives in photoredox catalysis.



Compound/System	Redox Potential (V vs. SCE)	Reference
Thianthrene (Th)	~1.3 (for Th/Th•+)	[2]
Thianthrene Cation Radical (Th•+)	~1.8 (for Th•+/Th2+)	[2]
2,3-dimethyl-2,3-(5,10- thianthreniumdiyl)butane ditetrafluoroborate	~ -1.0	[3]

Reaction	Photocatalyst	Solvent	Quantum Yield (Ф)	Reference
Phenyl(thianthre n-2- yl)methanone white emission	-	ZEONEX	0.19 (in air), 0.84 (O2 removed)	
Dibenzothianthre ne fluorescence	-	CH2Cl2	0.24	
Corannulene- fused thianthrene fluorescence	-	CH2Cl2	0.04	_
CO2 reduction with ReD0 and ReD0Re	ReD0, ReD0Re	DMA-TEOA	~2%	_

# **Experimental Protocols**Protocol 1: Synthesis of Aryl Thianthrenium Salts

This protocol describes a general procedure for the synthesis of aryl thianthrenium salts from arenes.

Materials:



- Arene (1.0 equiv)
- Thianthrene S-oxide (1.2 equiv)
- Trifluoroacetic anhydride (TFAA) (2.0 equiv)
- Triflic acid (TfOH) (1.5 equiv)
- Dichloromethane (DCM)
- Diethyl ether
- Saturated aqueous solution of sodium tetrafluoroborate (NaBF4)

#### Procedure:

- To a solution of the arene in dichloromethane, add **thianthrene** S-oxide.
- Cool the mixture to 0 °C and add trifluoroacetic anhydride dropwise.
- Add triflic acid dropwise at 0 °C.
- Allow the reaction to warm to room temperature and stir for the appropriate time (typically 1-12 hours, monitor by TLC).
- Upon completion, cool the reaction mixture to 0 °C and quench with a saturated aqueous solution of NaBF4.
- Extract the aqueous layer with dichloromethane.
- Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- The crude product is purified by precipitation from dichloromethane with diethyl ether or by column chromatography on silica gel.

## **Protocol 2: Photocatalytic C-H Arylation of Heteroarenes**



This protocol details a general procedure for the photoredox-catalyzed C-H arylation of heteroarenes using an aryl thianthrenium salt.

#### Materials:

- Aryl thianthrenium salt (1.0 equiv)
- Heteroarene (3.0 equiv)
- Photocatalyst (e.g., fac-[Ir(ppy)3] or an organic photocatalyst, 1-5 mol%)
- Solvent (e.g., acetonitrile or dimethylformamide)
- Inert gas (e.g., nitrogen or argon)
- Visible light source (e.g., blue LEDs)

#### Procedure:

- In a reaction vessel, combine the aryl thianthrenium salt, heteroarene, and photocatalyst.
- Add the solvent and degas the mixture with an inert gas for 15-30 minutes.
- Irradiate the reaction mixture with a visible light source at room temperature.
- Monitor the reaction progress by TLC or LC-MS.
- Upon completion, remove the solvent under reduced pressure.
- The residue is purified by column chromatography on silica gel to afford the desired arylated heteroarene.

# Protocol 3: Generation of Alkoxy Radicals for Giese-Type Reaction

This protocol outlines a general procedure for the generation of alkoxy radicals from alcohols and their subsequent Giese-type addition to an electron-deficient alkene.



#### Materials:

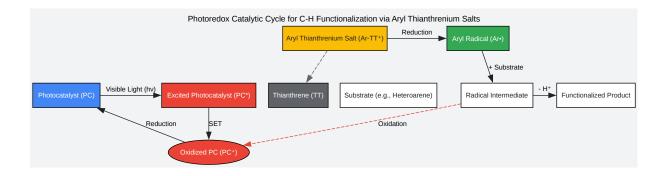
- · Alcohol (solvent or co-solvent)
- Electron-deficient alkene (1.0 equiv)
- Thianthrene (1.5 equiv)
- Photocatalyst (e.g., 4CzIPN, 1-5 mol%)
- Base (e.g., sodium acetate, 1.5 equiv)
- Solvent (e.g., acetonitrile)
- Inert gas (e.g., nitrogen or argon)
- Visible light source (e.g., blue LEDs)

#### Procedure:

- To a reaction vessel, add the electron-deficient alkene, thianthrene, photocatalyst, and base.
- · Add the alcohol and solvent.
- Degas the mixture with an inert gas for 15-30 minutes.
- Irradiate the reaction mixture with a visible light source at room temperature.
- Monitor the reaction progress by TLC or GC-MS.
- After completion, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- The crude product is purified by column chromatography on silica gel.



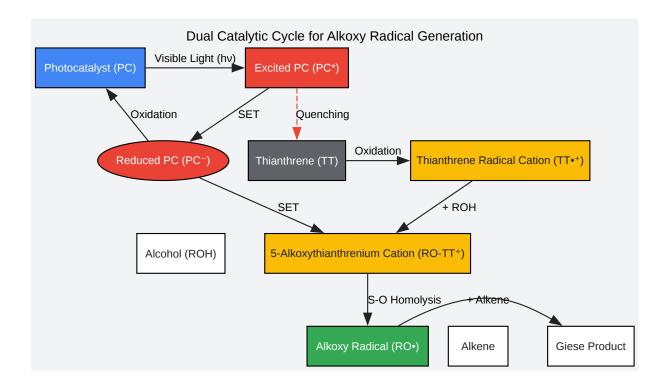
# **Mandatory Visualization**



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Caption: General photoredox catalytic cycle for C-H functionalization using aryl thianthrenium salts.





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Caption: Dual catalytic cycle for the generation of alkoxy radicals using **thianthrene**.

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